molecular formula C10H12BrNO2 B8099114 (R)-2-Amino-4-(4-bromophenyl)butanoic acid

(R)-2-Amino-4-(4-bromophenyl)butanoic acid

Cat. No.: B8099114
M. Wt: 258.11 g/mol
InChI Key: DKLOOEYUDFTYNM-SECBINFHSA-N
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Description

“®-2-Amino-4-(4-bromophenyl)butanoic acid” is a chemical compound with a molecular weight of 358.23 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of “(S)-3-(4-Bromophenyl)butanoic Acid” involves the reaction of (4-bromophenyl)boronic acid with bis(norbornadiene)rhodium(I) tetrafluoroborate and ®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl in 1,4-dioxane . The reaction mixture is stirred at 23 °C for 30 min under a positive pressure of nitrogen, forming a light pink slurry . Then, water is added, and the reaction mixture becomes a clear red solution . Upon subsequent addition of triethylamine, a slight increase in internal temperature is observed, and the mixture becomes darker .


Molecular Structure Analysis

The molecular structure of “®-2-Amino-4-(4-bromophenyl)butanoic acid” can be represented by the linear formula C15H20BrNO4 .


Chemical Reactions Analysis

The α-bromination of carboxylic acids, such as “®-2-Amino-4-(4-bromophenyl)butanoic acid”, can be accomplished with Br2 under acidic conditions . This reaction is highly reactive towards S N 2 reactions .


Physical and Chemical Properties Analysis

“®-2-Amino-4-(4-bromophenyl)butanoic acid” is a solid substance with a melting point of 144-146°C .

Mechanism of Action

The mechanism of action for the α-bromination of carboxylic acids involves the formation of an acid bromide enol . The reaction starts with the reaction of the carboxylic acid with PBr3 to form an acid bromide and HBr . The acid bromide can enolize much more readily, making α-bromination possible .

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

(2R)-2-amino-4-(4-bromophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLOOEYUDFTYNM-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@H](C(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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